molecular formula C21H22N2O6S B2370984 N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 23111-16-2

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2370984
CAS No.: 23111-16-2
M. Wt: 430.48
InChI Key: HNWPGQJISAZRPW-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a thiazole core linked to a 2,4-dimethoxyphenyl group at position 4 and a 3,4,5-trimethoxybenzamide moiety at position 2. This compound belongs to a class of molecules designed to exploit the pharmacological properties of methoxy-substituted aromatic systems, which are prevalent in microtubule-targeting agents such as combretastatin analogues . The thiazole ring enhances metabolic stability and facilitates synthetic diversification, making it a scaffold of interest in medicinal chemistry .

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S/c1-25-13-6-7-14(16(10-13)26-2)15-11-30-21(22-15)23-20(24)12-8-17(27-3)19(29-5)18(9-12)28-4/h6-11H,1-5H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWPGQJISAZRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction is the most reliable method for constructing the thiazole ring. This one-pot condensation involves α-haloketones and thioureas.

Procedure :

  • α-Bromination : 2,4-Dimethoxyacetophenone (1.0 equiv) is treated with bromine (1.2 equiv) in acetic acid at 0–5°C for 2 hr to yield 2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-one.
  • Cyclization : The α-bromo ketone is refluxed with thiourea (1.5 equiv) in ethanol for 6 hr. The resultant 2-aminothiazole is isolated via filtration and recrystallized from ethanol/water (yield: 68–72%).

Analytical Data :

  • 1H NMR (400 MHz, CDCl3) : δ 7.52 (d, J = 8.8 Hz, 1H, ArH), 6.55 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.43 (d, J = 2.4 Hz, 1H, ArH), 5.21 (s, 2H, NH2), 3.88 (s, 3H, OCH3), 3.84 (s, 3H, OCH3).
  • HRMS (ESI) : m/z calcd for C11H13N2O2S [M+H]+: 253.0645; found: 253.0648.

Preparation of 3,4,5-Trimethoxybenzoyl Chloride

Chlorination of 3,4,5-Trimethoxybenzoic Acid

The acid chloride is synthesized via treatment with thionyl chloride (SOCl2):

Procedure :
3,4,5-Trimethoxybenzoic acid (1.0 equiv) is refluxed with SOCl2 (3.0 equiv) and catalytic DMF in anhydrous toluene for 4 hr. Excess SOCl2 is removed under vacuum to yield the acyl chloride as a pale-yellow solid (yield: 92–95%).

Analytical Data :

  • FT-IR (neat) : 1795 cm−1 (C=O stretch), 1220 cm−1 (C-O-C asym).

Amide Coupling Reaction

Schotten-Baumann Reaction

The amine and acyl chloride are coupled under basic conditions:

Procedure :
4-(2,4-Dimethoxyphenyl)-1,3-thiazol-2-amine (1.0 equiv) is dissolved in dry THF and cooled to 0°C. 3,4,5-Trimethoxybenzoyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.0 equiv). The mixture is stirred at room temperature for 12 hr. The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to afford the title compound as a white solid (yield: 65–70%).

Peptide Coupling Agents

Alternative methods using HCTU or HOBt with DIEA in DMA enhance yields (up to 78%):

  • Reagents : HCTU (1.5 equiv), HOBt (1.5 equiv), DIEA (3.0 equiv), DMA solvent, 24 hr at 25°C.

Analytical Data :

  • 1H NMR (400 MHz, CDCl3) : δ 7.89 (s, 1H, thiazole-H), 7.32 (d, J = 8.8 Hz, 1H, ArH), 6.98 (s, 2H, trimethoxy-ArH), 6.61 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.49 (d, J = 2.4 Hz, 1H, ArH), 3.95 (s, 3H, OCH3), 3.91 (s, 6H, 2×OCH3), 3.87 (s, 3H, OCH3), 3.82 (s, 3H, OCH3).
  • 13C NMR (100 MHz, CDCl3) : δ 167.2 (C=O), 153.1, 149.8, 142.5, 132.4, 129.7, 124.3, 110.5, 106.3, 98.7, 56.4, 56.1, 55.9 (OCH3).
  • HPLC Purity : 98.5% (C18 column, MeCN/H2O 70:30).

Optimization and Challenges

Reaction Efficiency

  • Solvent Screening : DMA outperforms THF and DMF in coupling efficiency due to better solubility of intermediates.
  • Temperature : Reactions at 25°C prevent decomposition of the acid chloride compared to elevated temperatures.

Purification

Silica gel chromatography with ethyl acetate/hexane (gradient 1:4 to 1:2) effectively separates the product from unreacted amine and acyl chloride.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes and proteins involved in cellular processes, leading to its antibacterial and anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

  • N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (): Structure: The thiazole ring is substituted with a 4-chlorophenyl group instead of 2,4-dimethoxyphenyl. Molecular weight = 404.87 g/mol, lower than the target compound due to fewer methoxy groups. Synthesis: Likely prepared via similar cyclocondensation routes but starting with 4-chlorophenyl precursors .
  • N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(dimethylamino)benzamide (): Structure: Features a 3,4-dimethoxyphenyl-thiazole and a dimethylamino-substituted benzamide. Impact: The dimethylamino group enhances solubility via basicity, contrasting with the lipophilic trimethoxybenzamide in the target compound. Molecular weight = 425.47 g/mol. Synthesis: Utilizes 3,4-dimethoxyphenyl hydrazides or thioureas in thiazole formation .

Variations in the Benzamide Moiety

  • N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide ():
    • Structure : The benzamide has a 2-(4-fluorobenzyloxy) substituent instead of 3,4,5-trimethoxy.
    • Impact : Fluorine’s electronegativity and the benzyloxy group may enhance blood-brain barrier penetration. Higher molecular weight (505.52 g/mol) due to the fluorophenylmethoxy group.
    • Synthesis : Likely involves coupling 2-[(4-fluorophenyl)methoxy]benzoic acid to the thiazole intermediate .

Anticancer Potential

  • Target Compound : Hypothesized to inhibit tubulin polymerization due to the 3,4,5-trimethoxybenzamide group, analogous to combretastatin derivatives .
  • (Chloro Analog) : Likely reduced potency compared to methoxy-rich compounds due to diminished electron-donating effects.
  • (Hydrazine Derivatives) : Demonstrates that hydrazine linkers between trimethoxyphenyl groups retain antiproliferative activity (IC₅₀ values in µM range), suggesting the target compound’s thiazole linker may improve metabolic stability .

Enzymatic Inhibition

  • (Thiazole-Thione Derivatives) : Triazole-thiones with 3,4,5-trimethoxybenzamide groups show glucosidase inhibition (IC₅₀ = 0.89–1.23 µM), indicating the scaffold’s versatility for targeting enzymes beyond tubulin .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (Predicted) Key Substituents
Target Compound 443.45 3.2 Low (lipophilic) 2,4-Dimethoxyphenyl, 3,4,5-TMP
N-[4-(4-Chlorophenyl)-thiazol-2-yl]-TMP 404.87 3.8 Moderate 4-Chlorophenyl, 3,4,5-TMP
N-[4-(3,4-DMP)-thiazol-2-yl]-DMA 425.47 2.5 High 3,4-Dimethoxyphenyl, Dimethylamino

*LogP calculated using fragment-based methods. TMP = trimethoxyphenyl; DMP = dimethoxyphenyl; DMA = dimethylamino.

Biological Activity

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazole derivatives and features a unique combination of structural motifs that may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O6SC_{18}H_{21}N_{3}O_{6}S with a molar mass of 393.44 g/mol. The compound features a thiazole ring and multiple methoxy groups that may influence its solubility and interaction with biological targets.

Structural Information

PropertyValue
Molecular FormulaC18H21N3O6S
Molar Mass393.44 g/mol
SMILESCOC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC
InChIInChI=1S/C18H21NO6/c1-21-12-6-7-13(14(10-12)22-2)19-18(20)11-8-15(23-3)17(25-5)16(9-11)24-4/h6-10H,1-5H3,(H,19,20)

The biological activity of this compound is attributed to its interaction with various biological targets. Research indicates that this compound may influence:

1. Enzyme Inhibition:
It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

2. Receptor Modulation:
The compound may interact with various receptors on cell membranes or within cells, potentially modulating their activity and downstream signaling pathways.

3. Gene Expression Regulation:
There is evidence suggesting that it can affect the expression levels of genes involved in critical biological processes such as apoptosis and cell proliferation.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound. For instance:

  • In vitro Studies: Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Case Study: A study involving breast cancer cell lines showed that treatment with this compound resulted in significant inhibition of cell growth and induced apoptosis through the activation of caspase pathways.

Antimicrobial Properties

In addition to its anticancer activity, this compound has displayed antimicrobial effects against several bacterial strains.

Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to assess the toxicity profile of this compound. Preliminary studies suggest a moderate toxicity level in vitro; however, further in vivo studies are necessary to establish a comprehensive safety profile.

Q & A

Q. Table 1: Key Analytical Data

TechniqueCritical ParametersReference
¹H NMRδ 11.43 (s, NH), 4.08 (q, OCH₂CH₃)
X-ray DiffractionSpace group P2₁/c, R-factor < 0.05

Advanced: What in vitro assays are suitable for evaluating its antimicrobial activity, and how do structural modifications influence efficacy?

Answer:
Assay Design:

  • Broth microdilution (CLSI guidelines): Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) with MIC endpoints .
  • Time-kill kinetics: Monitor bactericidal effects at 2× MIC over 24 hours.

Structure-Activity Relationship (SAR):

  • Methoxy positioning: 3,4,5-Trimethoxyphenyl enhances membrane penetration, while 2,4-dimethoxyphenyl on the thiazole ring improves target binding (e.g., enzyme inhibition) .
  • Thiazole modifications: Fluorination at the 4-position increases bioavailability but may reduce potency against resistant strains .

Advanced: How can computational methods predict the compound's interaction with biological targets like Hec1/Nek2?

Answer:

  • Molecular docking (AutoDock Vina): Simulate binding to Hec1/Nek2’s ATP-binding pocket. Key interactions include hydrogen bonds with Lys44 and hydrophobic contacts with Phe80 .
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. RMSD values < 2 Å indicate stable binding .
  • Pharmacophore modeling: Identify essential features (e.g., methoxy groups, thiazole core) for inhibiting mitotic pathways .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Dose-response reevaluation: Confirm activity thresholds using IC₅₀/EC₅₀ curves with standardized cell lines (e.g., MCF-7 for anticancer assays) .
  • Metabolic stability testing: Use hepatic microsomes to assess whether inactive results stem from rapid Phase I metabolism .
  • Orthogonal assays: Validate antifungal activity via both agar diffusion and ATP-bioluminescence assays to rule out false negatives .

Advanced: How is X-ray crystallography applied to determine its structure, and what challenges arise?

Answer:
Procedure:

  • Crystallization: Use vapor diffusion with 30% PEG 4000 in 0.1 M HEPES (pH 7.5) at 20°C.
  • Data collection: Synchrotron radiation (λ = 0.98 Å) resolves high-resolution (<1.0 Å) datasets .
  • Refinement (SHELXL): Anisotropic displacement parameters refine methoxy group disorder .

Challenges:

  • Crystal twinning: Mitigate via iterative seeding or annealing.
  • Low solubility: Co-crystallize with cyclodextrin derivatives to improve crystal quality .

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